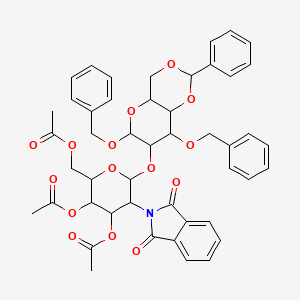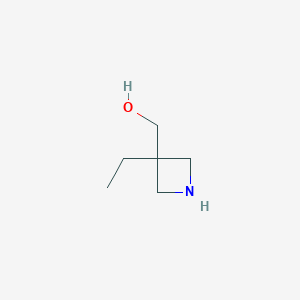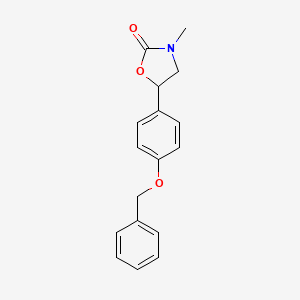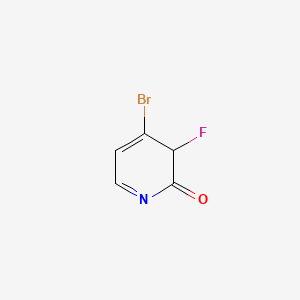
4-bromo-3-fluoro-3H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-3H-pyridin-2-one is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-3H-pyridin-2-one typically involves the introduction of bromine and fluorine atoms into a pyridinone ring. One common method is the halogenation of pyridinone derivatives. For instance, starting with 3H-pyridin-2-one, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-fluoro-3H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-3-fluoro-3H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to interact with specific biomolecules.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-fluoro-3H-pyridin-2-one depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved would vary based on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-fluoropyridine
- 2-Bromo-5-fluoropyridine
- 4-(Bromomethyl)pyridine
Uniqueness
4-Bromo-3-fluoro-3H-pyridin-2-one is unique due to the specific positioning of the bromine and fluorine atoms on the pyridinone ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C5H3BrFNO |
|---|---|
Peso molecular |
191.99 g/mol |
Nombre IUPAC |
4-bromo-3-fluoro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-2-8-5(9)4(3)7/h1-2,4H |
Clave InChI |
ZTROPJOKKWFDRF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(C(=O)N=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
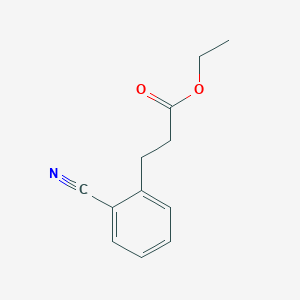
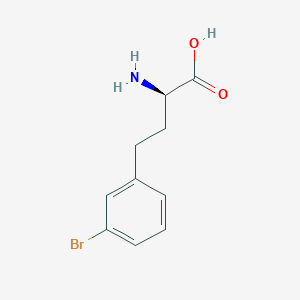


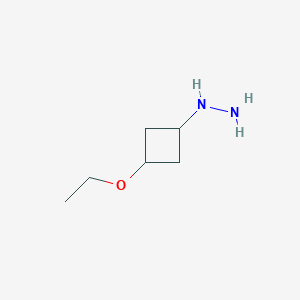
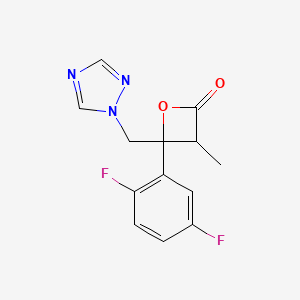
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)
![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)
